molecular formula C11H10N4O B12825606 1-(Pyrazin-2-yl)-1,5,6,7-tetrahydro-4H-indazol-4-one

1-(Pyrazin-2-yl)-1,5,6,7-tetrahydro-4H-indazol-4-one

Cat. No.: B12825606
M. Wt: 214.22 g/mol
InChI Key: QYSVOBROASIMMW-UHFFFAOYSA-N
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Description

1-(Pyrazin-2-yl)-1,5,6,7-tetrahydro-4H-indazol-4-one is a heterocyclic compound that features a pyrazine ring fused to an indazole structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyrazin-2-yl)-1,5,6,7-tetrahydro-4H-indazol-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of pyrazin-2-amine with a suitable diketone, followed by cyclization to form the indazole ring. The reaction conditions often include the use of catalysts such as acids or bases, and the reactions are typically carried out under reflux conditions to ensure complete cyclization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 1-(Pyrazin-2-yl)-1,5,6,7-tetrahydro-4H-indazol-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

1-(Pyrazin-2-yl)-1,5,6,7-tetrahydro-4H-indazol-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Pyrazin-2-yl)-1,5,6,7-tetrahydro-4H-indazol-4-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism can vary depending on the specific application and the target molecule .

Comparison with Similar Compounds

  • 1-(Pyrazin-2-yl)ethylidenehydrazine
  • 1-(Pyrazin-2-yl)guanidine
  • 3-(Pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid

Comparison: 1-(Pyrazin-2-yl)-1,5,6,7-tetrahydro-4H-indazol-4-one is unique due to its fused indazole-pyrazine structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for diverse applications .

Properties

Molecular Formula

C11H10N4O

Molecular Weight

214.22 g/mol

IUPAC Name

1-pyrazin-2-yl-6,7-dihydro-5H-indazol-4-one

InChI

InChI=1S/C11H10N4O/c16-10-3-1-2-9-8(10)6-14-15(9)11-7-12-4-5-13-11/h4-7H,1-3H2

InChI Key

QYSVOBROASIMMW-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=NN2C3=NC=CN=C3)C(=O)C1

Origin of Product

United States

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